molecular formula C12H16N2O3 B1303294 N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-3-methylbenzenecarboxamide CAS No. 338419-52-6

N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-3-methylbenzenecarboxamide

Cat. No.: B1303294
CAS No.: 338419-52-6
M. Wt: 236.27 g/mol
InChI Key: NCPXTDOSHQTQIG-UHFFFAOYSA-N
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Description

N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-3-methylbenzenecarboxamide is a synthetic organic compound with the molecular formula C({12})H({16})N({2})O({3}) It is characterized by the presence of a hydroxyethylamino group, an oxoethyl group, and a methylbenzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-3-methylbenzenecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylbenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride (SOCl(_{2})).

    Amidation Reaction: The acid chloride is then reacted with 2-aminoethanol to form the intermediate N-(2-hydroxyethyl)-3-methylbenzenecarboxamide.

    Oxidation: The intermediate undergoes oxidation using an oxidizing agent such as potassium permanganate (KMnO(_{4})) to introduce the oxo group, resulting in the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially forming more complex derivatives.

    Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO({2})O(_{2})).

    Reducing Agents: Sodium borohydride (NaBH({4})).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-3-methylbenzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-3-methylbenzenecarboxamide exerts its effects involves interactions with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with proteins, influencing their function. The oxo group may participate in redox reactions, altering cellular pathways. These interactions can modulate various biological processes, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}benzenecarboxamide: Lacks the methyl group on the benzene ring.

    N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-4-methylbenzenecarboxamide: Has the methyl group in a different position on the benzene ring.

Uniqueness

N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-3-methylbenzenecarboxamide is unique due to the specific positioning of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different interactions with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

N-[2-(2-hydroxyethylamino)-2-oxoethyl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-9-3-2-4-10(7-9)12(17)14-8-11(16)13-5-6-15/h2-4,7,15H,5-6,8H2,1H3,(H,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPXTDOSHQTQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501192613
Record name N-[2-[(2-Hydroxyethyl)amino]-2-oxoethyl]-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338419-52-6
Record name N-[2-[(2-Hydroxyethyl)amino]-2-oxoethyl]-3-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338419-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-[(2-Hydroxyethyl)amino]-2-oxoethyl]-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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